N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate sulfonyl chlorides. One common method includes the reaction of 2-amino benzothiazole with 4-fluorophenoxyethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties, such as UV absorbers and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit quorum sensing in bacteria, thereby reducing their virulence and ability to form biofilms . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in industrial applications.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of various organic compounds and materials.
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide stands out due to its unique combination of a benzothiazole core with a fluorophenoxyethanesulfonamide group. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S2/c16-11-5-7-12(8-6-11)21-9-10-23(19,20)18-15-17-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIZHSHLMTYJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)CCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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